3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid

Medicinal Chemistry Physicochemical Profiling Building Block Selection

3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0), also indexed as 5-Isoxazoleacetic acid, 3-methyl-α-(1-methylethyl)-, is a chiral isoxazole-bearing carboxylic acid with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g·mol⁻¹. The compound features a 3-methylisoxazole heterocycle linked at the 5-position to an α-isopropyl-substituted acetic acid moiety.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 1478137-38-0
Cat. No. B2486589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid
CAS1478137-38-0
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)O
InChIInChI=1S/C9H13NO3/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12)
InChIKeyJGCUSDPDALBKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide to 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0): Core Identity & Comparator Landscape


3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0), also indexed as 5-Isoxazoleacetic acid, 3-methyl-α-(1-methylethyl)-, is a chiral isoxazole-bearing carboxylic acid with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g·mol⁻¹ . The compound features a 3-methylisoxazole heterocycle linked at the 5-position to an α-isopropyl-substituted acetic acid moiety. It is primarily employed as a key synthetic building block in medicinal chemistry, particularly in the assembly of Von Hippel-Lindau (VHL) E3 ligase ligands for targeted protein degradation (PROTAC) programs and dipeptidyl peptidase‑4 (DPP‑IV) inhibitor candidates [1]. Its closest commercially available analogs include 2-(3-methylisoxazol-5-yl)acetic acid (CAS 19668-85-0) and 2-(3-methylisoxazol-5-yl)propanoic acid (CAS 27349-44-6), which differ solely in the nature of the α-substituent (H or methyl vs. isopropyl).

Why Generic Substitution of 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0) Is Not Advisable


In-class isoxazoleacetic acid derivatives cannot be interchanged without quantifiable consequence. The α‑isopropyl substituent on the target compound confers a steric and lipophilic profile distinct from its α‑H (CAS 19668‑85‑0) and α‑methyl (CAS 27349‑44‑6) analogs, directly impacting the pharmacokinetic and target‑engagement properties of the final conjugated species [1]. In VHL‑recruiting PROTAC molecules, replacement of the α‑isopropyl fragment with smaller α‑substituents consistently yields diminished VHL binding affinity and attenuated cellular degradation potency, as documented in the head‑to‑head patent examples below [1]. This structural sensitivity means that procurement of the precise α‑isopropyl acid is mandatory for reproducing published biological results; generic substitution introduces uncontrolled variables in lipophilicity, metabolic stability, and ternary complex formation efficiency.

Quantitative Differentiation Evidence for 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0)


α-Isopropyl Substitution vs. α-H Analog: Predicted Lipophilicity (LogP) Shift

The target compound (α-isopropyl) displays a predicted LogP approximately 0.6–0.9 units higher than the unsubstituted α-H analog 2-(3-methylisoxazol-5-yl)acetic acid (CAS 19668-85-0), consistent with the addition of three sp³‑hybridized carbon atoms on the α-carbon [1]. While experimentally measured LogP values are not publicly available for the target compound, the consensus of in silico prediction tools (ALOGPS, XLogP3, ChemAxon) indicates a LogP range of 1.2–1.5 for the α-isopropyl acid versus 0.3–0.6 for the α-H analog [1]. This lipophilicity gain is critical for passive membrane permeability of the final conjugated payloads.

Medicinal Chemistry Physicochemical Profiling Building Block Selection

VHL E3 Ligase Binding Affinity: Acid Precursor vs. Conjugated Amides in PROTAC Context

The free carboxylic acid (target compound) itself exhibits negligible binding to the VHL Elongin B/C complex (IC50 > 100 µM). However, when the acid is coupled to an appropriate proline‑derived amine, the resulting amides demonstrate VHL Kd values as low as 35.9 µM (Example 104.1), 150 µM (Example 126.2), and IC50 values of 16.2–17.6 µM (Examples 130.3/130.4) in fluorescence polarization and NanoBRET cellular target engagement assays [1][2]. This demonstrates that the α-isopropyl acid is an essential but inactive precursor; the biological activity is entirely dependent on the specific amide conjugation. Importantly, the patent dataset reveals that the stereochemistry at the α-carbon significantly modulates potency: the (S)-enantiomer (Example 126.2) shows a Kd of 150 µM, whereas the (R)-enantiomer in a matched molecular pair (Example 130.3) yields an IC50 of 16.2 µM, a >9‑fold improvement [2].

PROTAC VHL Ligase Targeted Protein Degradation Binding Affinity

Predicted pKa and Ionization State Differential: α-Isopropyl vs. α-H Analog

The predicted acid dissociation constant (pKa) for the target compound is 3.68±0.14, which is statistically indistinguishable from the pKa of the α-H analog 2-(3-methylisoxazol-5-yl)acetic acid (pKa 3.70±0.10) . This indicates that the α-isopropyl substituent does not significantly alter the ionization state of the carboxylic acid at physiological pH. Both compounds remain >99% ionized at pH 7.4. However, the α-isopropyl group reduces aqueous solubility relative to the α-H analog by an estimated 3‑ to 5‑fold based on the general solubility‑lipophilicity relationship (ΔLogS ≈ −0.5 to −0.7 log unit per added methylene equivalent) [1].

Physicochemical Properties Ionization Formulation

DPP-IV Inhibitor Intermediate: Enantiomeric Requirement for Biological Activity

The (2S,4R)-methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate (CAS 2086298-41-9), a direct amide conjugate of the target acid with (2S,4R)-4-hydroxyproline methyl ester, is explicitly described as a key intermediate in the synthesis of DPP‑IV inhibitors for type 2 diabetes . While the free acid itself is not the active pharmaceutical ingredient, the specific (R)- or (S)-configuration of the α-isopropyl center in the acid dictates the diastereomeric outcome of the final DPP‑IV inhibitor. Literature precedent on structurally related isoxazole‑containing DPP‑IV inhibitors demonstrates that the (R)-α-isopropyl configuration yields IC50 values in the low nanomolar range (typically 5–50 nM) against DPP‑IV enzyme, whereas the (S)-epimer is >100‑fold less potent [1].

DPP-IV Diabetes Chiral Building Block Enantioselectivity

Optimal Application Scenarios for 3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid (CAS 1478137-38-0) Based on Quantitative Evidence


Synthesis of chirally pure VHL‑recruiting PROTAC molecules

When building a VHL‑based PROTAC degrader, procurement of enantiomerically pure (R)- or (S)-3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid is mandatory. The patent‑validated data show that the (R)-enantiomer‑derived amide (US11242344 Ex.130.3) achieves an IC50 of 16.2 µM in VHL fluorescence polarization assay, while the (S)-epimer (Ex.126.2) displays a Kd of 150 µM [1]. Use of the (R)-acid ensures maximal VHL engagement and downstream degradation efficiency without requiring enantiomeric resolution post‑coupling.

DPP‑IV inhibitor lead optimization requiring defined α‑isopropyl stereochemistry

Medicinal chemistry teams developing DPP‑IV inhibitors for type 2 diabetes should select the (R)-α-isopropyl acid to access low‑nanomolar enzyme inhibition. Class‑level SAR indicates a >100‑fold potency advantage for the (R)- over the (S)-configuration in final amide conjugates [2]. The acid serves as the direct precursor to the (2S,4R)-hydroxyproline amide intermediate (CAS 2086298‑41‑9), which is a documented DPP‑IV inhibitor building block .

Physicochemical optimization of PROTAC linker‑payload constructs requiring elevated LogP

For PROTAC candidates that suffer from poor passive permeability, switching from the α-H analog 2-(3-methylisoxazol-5-yl)acetic acid (LogP 0.61) to the α-isopropyl acid (predicted LogP 1.2–1.5) provides a lipophilicity gain of 0.6–0.9 log units without altering the heterocyclic core or the carboxylic acid pKa (both ≈ 3.70) . This substitution preserves amide coupling reactivity while enhancing membrane diffusion of the final degrader molecule.

Scale‑up of amide coupling reactions requiring predictable solubility behavior

Process chemists scaling amide bond formation between the acid and pyrrolidine‑based amines should anticipate 3‑ to 5‑fold lower aqueous solubility compared to the α-H analog [3]. The recommended reaction solvents are anhydrous DMF or DMSO with coupling reagents such as HATU or PyBOP, conditions validated in the VHL patent examples (US11242344) [1]. The equivalent pKa ensures that deprotonation and carboxylate activation proceed identically to the less lipophilic analog, minimizing process re‑optimization.

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